molecular formula C7H6N2OS2 B2993830 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 554423-03-9

2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2993830
CAS No.: 554423-03-9
M. Wt: 198.26
InChI Key: YZHNKLQNNXOOMN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and subsequent sulfurization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-9-6(10)4-2-3-12-5(4)8-7(9)11/h2-3H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHNKLQNNXOOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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